molecular formula C21H12BrClO5S B12215036 (2Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate

(2Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate

Cat. No.: B12215036
M. Wt: 491.7 g/mol
InChI Key: WWWSZGOJCCVCOL-JAIQZWGSSA-N
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Description

(2Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate is a complex organic compound characterized by its unique structure, which includes a benzofuran ring, a bromobenzylidene group, and a chlorobenzenesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate reagents to form the benzofuran ring. The introduction of the bromobenzylidene group can be achieved through a condensation reaction with 2-bromobenzaldehyde under basic conditions. Finally, the chlorobenzenesulfonate group is introduced via sulfonation using chlorobenzenesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. Scale-up processes would also consider the cost-effectiveness and environmental impact of the reagents and methods used.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzofuran and benzylidene moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound has potential applications as a pharmacophore in drug design. Its structural features may interact with biological targets, leading to the development of new therapeutic agents. Studies may focus on its activity against specific enzymes or receptors, exploring its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity. Its applications may extend to the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate involves its interaction with specific molecular targets. The benzofuran ring and the bromobenzylidene group may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorobenzenesulfonate moiety may enhance the compound’s solubility and facilitate its transport within biological systems. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives, such as:

  • 2-(2-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzoate
  • 2-(2-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate
  • 2-(2-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate

Uniqueness

The uniqueness of (2Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H12BrClO5S

Molecular Weight

491.7 g/mol

IUPAC Name

[(2Z)-2-[(2-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-chlorobenzenesulfonate

InChI

InChI=1S/C21H12BrClO5S/c22-18-4-2-1-3-13(18)11-20-21(24)17-10-7-15(12-19(17)27-20)28-29(25,26)16-8-5-14(23)6-9-16/h1-12H/b20-11-

InChI Key

WWWSZGOJCCVCOL-JAIQZWGSSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl)Br

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl)Br

Origin of Product

United States

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